![molecular formula C20H17N3O2 B2471299 2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide CAS No. 852368-06-0](/img/structure/B2471299.png)
2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide, also known as MIAM, is a novel compound that has been of interest to researchers due to its potential therapeutic effects. This compound has been synthesized and studied extensively, and the results of these studies suggest that MIAM has a range of biochemical and physiological effects that could make it useful in a variety of research applications.
Scientific Research Applications
Cannabinoid Receptor Ligand
2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide and its derivatives have been investigated for their potential as ligands for cannabinoid receptors. For instance, a study by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, showing that the fluorinated derivative is a potent and selective CB2 ligand (Moldovan et al., 2017).
Antimicrobial and Enzyme Activity
Another study focused on the synthesis of 2-cyano-3-(1H-indol-3-yl)prop-2-enethioamide derivatives, which displayed antimicrobial properties and affected glutathione S-transferase (GST) enzyme activity (Attaby et al., 2007).
Antimicrobial and Anti-inflammatory Activities
Gadegoni and Manda (2013) synthesized novel compounds, including 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile, demonstrating antimicrobial and anti-inflammatory activities (Gadegoni & Manda, 2013).
Antioxidant Properties
In 2020, Gopi and Dhanaraju synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives. These compounds were evaluated for their antioxidant activity, showing considerable activity in ferric reducing antioxidant power (FRAP) and DPPH methods (Gopi & Dhanaraju, 2020).
Antimicrobial Activities
Anekal and Biradar (2012) conducted comparative studies on novel indole derivatives, including this compound, demonstrating significant antimicrobial activities against various microbial strains (Anekal & Biradar, 2012).
Serotonin Receptors Modulation
Ibrahim et al. (2017) investigated marine-inspired indole derivatives as modulators of serotonin receptors, revealing their potential as antidepressant and sedative drug leads (Ibrahim et al., 2017).
Cytotoxicity in Cancer Cell Lines
Hu et al. (2016) synthesized N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, evaluating their cytotoxicity against various human cancer cell lines. Some compounds showed potent anti-proliferative activity (Hu et al., 2016).
EGFR and COX-2 Inhibitors in Cancer Management
Sever et al. (2020) designed and synthesized new indole-based 1,3,4-oxadiazoles as EGFR and COX-2 inhibitors, showing significant anticancer activity against various human cancer cell lines (Sever et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biochemical pathways, often acting as inhibitors or activators of certain enzymes .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on their chemical structure and the route of administration .
Result of Action
Similar compounds have been found to have various effects, such as reducing inflammation and affecting gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-12-8-14-9-13(6-7-17(14)23-12)10-22-20(25)19(24)16-11-21-18-5-3-2-4-15(16)18/h2-9,11,21,23H,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIIUPHQZXENIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.